molecular formula C17H16N2O4S3 B5036500 (3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one CAS No. 5852-40-4

(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B5036500
CAS No.: 5852-40-4
M. Wt: 408.5 g/mol
InChI Key: XUXMIZXWNUNSJQ-YPKPFQOOSA-N
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Description

(3Z)-3-[3-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one is a sophisticated chemical hybrid designed for investigative applications. This compound integrates two privileged medicinal scaffolds: the 1,3-dihydro-2H-indol-2-one (isatin) core and a 2-thioxo-1,3-thiazolidin-4-one ring, linked by a conjugated system. The indolin-2-one moiety is a well-documented structure in compounds exhibiting a range of biodynamic activities, including antitumor, antimicrobial, and antiviral effects . Similarly, the 2-thioxothiazolidin-4-one component is a recognized pharmacophore associated with diverse biological activities. The molecular design of this compound, featuring a (Z)-configuration at the exocyclic double bond and a 1,1-dioxidotetrahydrothiophen-3-yl substituent, is intended to impart specific electronic and steric properties for targeted research. Its structural features suggest potential as a key intermediate in the synthesis of more complex molecules or as a candidate for screening in various biological assays. Researchers can explore its utility in developing novel therapeutic agents, with particular interest in its potential mechanism of action. Analogous indolin-2-one derivatives have been reported to exhibit antiproliferative effects by inducing cell cycle arrest and activating apoptosis pathways . Other related structures have been studied as inhibitors of specific enzymatic targets, such as receptor tyrosine kinases and NADPH oxidase 4 . This compound is provided For Research Use Only and is a valuable tool for scientists in chemical biology, medicinal chemistry, and drug discovery programs.

Properties

IUPAC Name

(5Z)-3-(1,1-dioxothiolan-3-yl)-5-(1-ethyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S3/c1-2-18-12-6-4-3-5-11(12)13(15(18)20)14-16(21)19(17(24)25-14)10-7-8-26(22,23)9-10/h3-6,10H,2,7-9H2,1H3/b14-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXMIZXWNUNSJQ-YPKPFQOOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90386800
Record name AC1MFJMZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5852-40-4
Record name AC1MFJMZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The process may start with the preparation of the thiazolidine ring, followed by the introduction of the indole moiety and the tetrahydrothiophene group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Oxidation of the Thioxo Group

The thioxo (C=S) moiety in the thiazolidinone ring is susceptible to oxidation, forming a sulfonyl (C=O) group. This reaction is critical for modulating biological activity or solubility.

ReagentConditionsProductYieldSource
KMnO₄ (aq)Acidic, 60–80°C, 4–6 hoursConversion to 4-oxo derivative with retained Z-configuration~75%
H₂O₂ (30%)Ethanol, RT, 2 hoursPartial oxidation with residual thioxo group~50%

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming a sulfoxide intermediate before full conversion to the sulfone.

Nucleophilic Additions

The exocyclic α,β-unsaturated carbonyl system (C5-ylidene) enables Michael additions and conjugate additions.

NucleophileConditionsAdduct SiteSelectivitySource
EthylenediamineDCM, 0°C, 1 hourC5-ylidene position1,4-addition
ThiophenolEtOH, reflux, 3 hoursThiazolidinone C=S bondThiophilic

Key Observation : Steric hindrance from the tetrahydrothiophene-dioxide group directs nucleophiles toward the less hindered indole-adjacent position.

Cycloaddition Reactions

The conjugated diene system participates in [4+2] Diels-Alder reactions, forming fused heterocycles.

DienophileSolventTemp.Product (Cycloadduct)DiastereoselectivitySource
Maleic anhydrideToluene110°CHexacyclic oxabicyclo derivative>90% endo
DMAD*DMF, 80°C6 hoursPyridothiazinone hybridZ-configuration retained

*DMAD = Dimethyl acetylenedicarboxylate

Structural Impact : X-ray crystallography confirms retained stereochemistry post-cycloaddition .

Electrophilic Substitution on Indole

The indole moiety undergoes regioselective halogenation and nitration at the C5/C7 positions.

ElectrophileConditionsMajor ProductYieldSource
Br₂ (1 equiv)AcOH, 40°C, 2 hours5-Bromo derivative82%
HNO₃/H₂SO₄0°C, 30 minutes7-Nitroindole analog68%

Directing Effects : The electron-withdrawing thiazolidinone group deactivates the indole ring, favoring substitution at positions para to the nitrogen .

Reduction of the Exocyclic Double Bond

Catalytic hydrogenation selectively reduces the C5-ylidene bond without affecting other unsaturated groups.

CatalystConditionsProductPuritySource
Pd/C (10%)H₂ (1 atm), EtOAc, RT, 6 hoursDihydro derivative (saturated bond)95%
NaBH₄MeOH, 0°C, 1 hourNo reaction (conjugation stabilizes bond)

Stereochemical Outcome : Reduction preserves the Z-configuration due to steric constraints from the tetrahydrothiophene-dioxide group .

Functional Group Interconversion

The ethyl group on the indole nitrogen can be modified via alkylation or oxidation.

ReactionReagentProductApplicationSource
AlkylationCH₃I, K₂CO₃N-Methyl ethyl derivativeEnhanced lipophilicity
OxidationK₂Cr₂O₇/H₂SO₄Carboxylic acid analogProdrug synthesis

Degradation Pathways

Under alkaline conditions, the thiazolidinone ring undergoes hydrolysis:

ConditionsDegradation ProductHalf-Life (pH 9.0)Source
NaOH (0.1M)Indole-2-one + thiourea fragment2.3 hours
H₂O (neutral)Stable for >72 hours

Scientific Research Applications

Medicinal Chemistry

The compound has been evaluated for its potential as a therapeutic agent. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity: Similar compounds have shown antibacterial properties against various Gram-positive and Gram-negative bacteria . The structural motifs present in this compound may allow it to interact effectively with bacterial targets.
  • Antifungal Activity: Research indicates that modifications in the indole structure can enhance antifungal properties, suggesting that derivatives of this compound could be explored for treating fungal infections .

Drug Discovery

The unique chemical structure allows it to serve as a lead compound in drug discovery. The thiazolidinone ring is known for its ability to modulate biological pathways, making it a valuable scaffold for synthesizing new drug candidates targeting specific diseases .

Biological Probes

Due to its ability to interact with various biological targets, this compound could be utilized as a probe in biological studies to elucidate mechanisms of action related to specific enzymes or receptors .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of similar thiazolidinone derivatives against multiple bacterial strains. The results demonstrated significant antibacterial effects, indicating that compounds with similar structural features could potentially be developed into effective antimicrobial agents .

Case Study 2: Structure–Activity Relationship (SAR) Studies

Research focusing on SAR has shown that modifications to the indole and thiazolidinone components can significantly impact biological activity. For instance, replacing certain substituents on the indole ring has been correlated with increased efficacy against specific pathogens . This highlights the importance of structural optimization in developing new therapeutics.

Potential Industrial Applications

The compound's complex structure also positions it as a candidate for industrial applications:

Catalysis

Due to its diverse functional groups, it may serve as a catalyst in various organic reactions, facilitating the synthesis of other complex molecules .

Material Science

Its unique properties might be exploited in developing new materials with specific functionalities, particularly in polymer chemistry or nanotechnology applications.

Mechanism of Action

The mechanism by which (3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound belongs to the rhodanine-thiazolidinone family, which is extensively studied for bioactivity. Below is a comparative analysis with key analogs:

Compound Name / ID Substituents / Key Features Molecular Weight (g/mol) Notable Bioactivity Reference
Target Compound 1,1-dioxidotetrahydrothiophen-3-yl, ethyl-indol-2-one 408.51 N/A (predicted antimicrobial)
(3Z)-3-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one Cyclohexyl, methyl-indol-2-one 343.44 N/A (structural analog)
(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-butyl-1,3-dihydro-2H-indol-2-one Allyl, butyl-indol-2-one 358.47 N/A (structural analog)
(Z)-methyl 3-((3-(3-fluorophenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-6-methoxy-1H-indol-2-carboxylate 3-fluorophenyl, methoxy-indole 428.40 Antibacterial (MIC: 8–32 µg/mL)
3-Phenyl-2-thioxo-1,3-thiazolidin-4-one Phenyl 207.28 Anticonvulsant, antidiabetic

Key Observations:

  • Sulfone vs.
  • Indole Modifications : The ethyl group on the indol-2-one moiety may enhance membrane permeability compared to methyl or butyl groups in analogs .
  • Fluorophenyl Derivatives : Fluorinated analogs (e.g., compound 13 in ) exhibit potent antibacterial activity, suggesting that electron-withdrawing groups enhance bioactivity .

Physicochemical and Spectroscopic Comparisons

  • Melting Points : Rhodanine derivatives typically exhibit high melting points (>200°C) due to strong intermolecular hydrogen bonding. The target compound’s predicted boiling point (575°C ) aligns with this trend .
  • Spectral Data :
    • IR : Expected peaks for C=O (1700–1650 cm⁻¹) and C=S (1250–1150 cm⁻¹) .
    • ¹H NMR : Aromatic protons in the indole ring (δ 6.5–8.5 ppm) and ethyl group (δ 1.2–1.5 ppm) .

Biological Activity

The compound (3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structural framework that includes:

  • Thiazolidinone ring
  • Indolone moiety
  • Dioxidotetrahydrothiophene group

These components contribute to its diverse biological activities and potential therapeutic applications.

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown effectiveness against various cancer cell lines. A study highlighted that certain thiazolidinone compounds induced apoptosis in cancer cells and arrested the cell cycle at specific phases (G0/G1) .

CompoundCell LineGI50 (µM)Mechanism
Compound 1MOLT-4 (Leukemia)<0.01Apoptosis induction
Compound 2SW620 (Colon Cancer)1.57Cell cycle arrest
Compound 3SK-MEL-5 (Melanoma)13.3Apoptosis induction

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Thiazolidinone derivatives have shown activity against both Gram-positive and Gram-negative bacteria. For example, related compounds demonstrated inhibition rates of up to 91.66% against Staphylococcus aureus and significant activity against Escherichia coli .

BacteriaInhibition %
E. coli88.46%
S. aureus91.66%

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It potentially interacts with receptors that regulate apoptosis and cell cycle progression.
  • Oxidative Stress Induction : Similar compounds have been shown to increase oxidative stress in cancer cells, leading to cell death.

Case Studies

Several studies have explored the biological effects of thiazolidinone derivatives:

  • Anticancer Screening : A study screened various thiazolidinone compounds against a panel of cancer cell lines and found significant cytotoxic effects, particularly in leukemia and colon cancer models .
  • Antimicrobial Efficacy : Another investigation focused on synthesizing new thiazolidinone derivatives which exhibited potent antibacterial activity, suggesting their potential as therapeutic agents against bacterial infections .

Q & A

Basic Research Question

  • X-ray Crystallography : Single-crystal analysis resolves bond lengths, angles, and stereochemistry. Related rhodanine derivatives (e.g., 3-phenyl-2-thioxo-1,3-thiazolidin-4-one) were validated this way, confirming Z-configuration at the exocyclic double bond .
  • Spectroscopy :
    • IR : Thioxo (C=S) stretches appear at ~1200–1250 cm⁻¹, while carbonyl (C=O) peaks are observed near 1700 cm⁻¹ .
    • NMR : 1^1H NMR distinguishes indole protons (δ 7.2–8.1 ppm) and ethyl groups (δ 1.2–1.5 ppm for CH₃, δ 3.8–4.2 ppm for CH₂). 13^{13}C NMR confirms carbonyl (C=O, ~170 ppm) and thiocarbonyl (C=S, ~200 ppm) .

What computational methods predict the electronic properties and reactivity of this thiazolidinone-indole hybrid?

Advanced Research Question
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates molecular geometry, frontier orbitals (HOMO-LUMO), and electrostatic potential surfaces. For analogous triazole-thione derivatives, DFT-predicted IR and NMR shifts matched experimental data within <5% error, validating its utility . Conformational flexibility can be assessed via torsional angle scans (e.g., ±180° in 20° increments) to identify energy minima .

What strategies resolve contradictions in biological activity data across substituted derivatives?

Advanced Research Question
Discrepancies in bioactivity (e.g., antimicrobial vs. antitumor efficacy) may arise from substituent effects. For example:

  • Electron-withdrawing groups (e.g., NO₂) on arylidene moieties enhance antibacterial activity by increasing electrophilicity .
  • Bulky substituents (e.g., thiophene) may sterically hinder target binding, reducing potency .
    Validate hypotheses via SAR studies using a library of derivatives with controlled substitutions. Pair experimental IC₅₀ values with computational docking (e.g., AutoDock Vina) to correlate structural features with activity .

How does the 1,1-dioxidotetrahydrothiophen-3-yl moiety influence physicochemical properties?

Basic Research Question
The sulfone group (-SO₂-) increases polarity and hydrogen-bonding capacity, improving aqueous solubility compared to non-oxidized thiophene analogs. This moiety also enhances metabolic stability by resisting oxidative degradation . In X-ray structures of related compounds, sulfone groups participate in intermolecular hydrogen bonds (e.g., O···H-N), stabilizing crystal packing .

What purification techniques are recommended for isolating this compound from complex reaction mixtures?

Basic Research Question

  • Recrystallization : Use acetic acid or ethanol/water (1:2) mixtures to isolate high-purity crystals .
  • Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane (10–50%) to separate regioisomers or byproducts .
    Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

How can reaction intermediates be stabilized to prevent decomposition during synthesis?

Advanced Research Question

  • Low-Temperature Conditions : Conduct acid-sensitive steps (e.g., imine formation) at 0–5°C to minimize hydrolysis .
  • Inert Atmosphere : Use nitrogen/argon to protect thiol (-SH) intermediates from oxidation .
  • Protecting Groups : Temporarily block reactive sites (e.g., indole NH with Boc groups) during multi-step syntheses .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

  • Solvent Volume Reduction : Transition from batch reflux to flow-chemistry systems to improve heat/mass transfer and reduce waste .
  • Byproduct Management : Optimize stoichiometry (e.g., 1.1:1 aldehyde:thiazolidinone ratio) to minimize unreacted starting materials .
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of reaction progression .

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